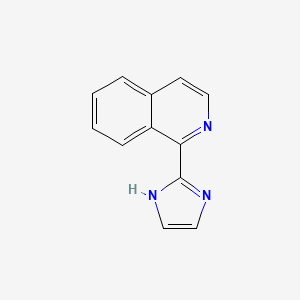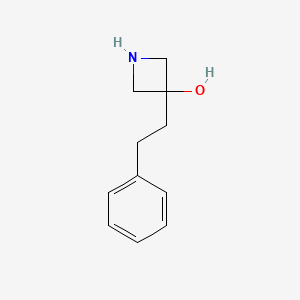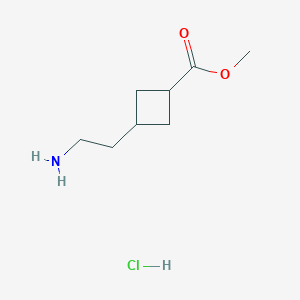
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a hydrochloride salt form of methyl 3-(2-aminoethyl)cyclobutanecarboxylate, which is a derivative of cyclobutane. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an aminoethyl group. The reaction conditions often require the use of a strong acid catalyst and an alcohol solvent. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of neurotransmitter analogs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is not well-understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural similarity to other bioactive compounds. The pathways involved likely include modulation of neurotransmitter systems or enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl cis-3-aminocyclobutanecarboxylate hydrochloride
- Methyl trans-4-(aminomethyl)cyclohexanecarboxylate hydrochloride
- Methyl 2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
- Methyl 3-aminocyclobutane-1-carboxylate hydrochloride
Uniqueness
Methyl3-(2-aminoethyl)cyclobutanecarboxylatehydrochloride is unique due to its specific structural configuration, which includes a cyclobutane ring and an aminoethyl group. This configuration may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
methyl 3-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-4-6(5-7)2-3-9;/h6-7H,2-5,9H2,1H3;1H |
Clé InChI |
VDMGIKXLBAHVNP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


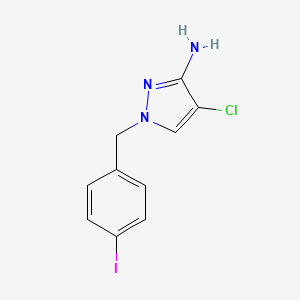
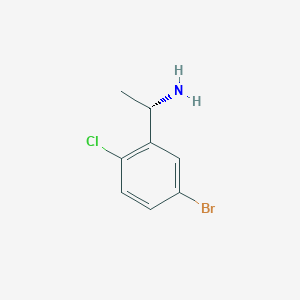
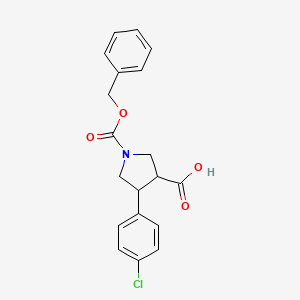
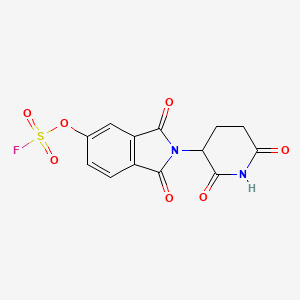
![5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B13543983.png)
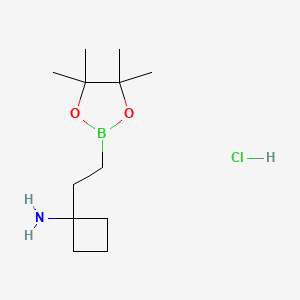
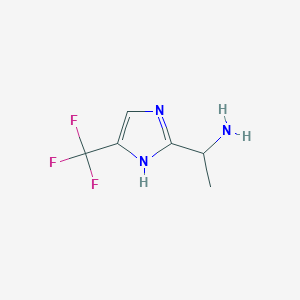
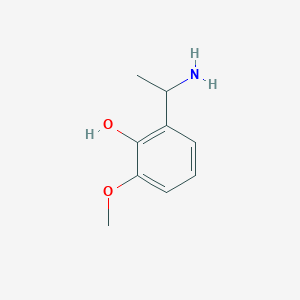

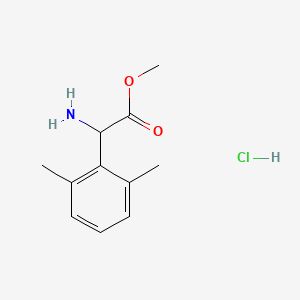
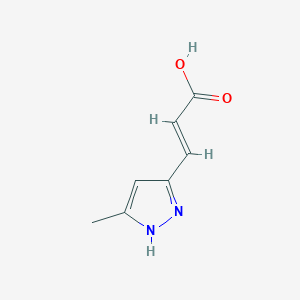
![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)
